An In-depth Technical Guide to 2-Methyl-3-nitroaniline (CAS Number: 603-83-8)
An In-depth Technical Guide to 2-Methyl-3-nitroaniline (CAS Number: 603-83-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-3-nitroaniline (CAS No. 603-83-8), a significant chemical intermediate. This document details its physicochemical, spectroscopic, and toxicological properties. Furthermore, it includes detailed experimental protocols for its synthesis, purification, and analysis. While primarily utilized as a building block in organic synthesis, particularly for dyes and pigments, this guide also explores the broader context of nitroanilines in medicinal chemistry. All quantitative data is presented in structured tables for clarity, and key chemical processes are visualized using diagrams.
Physicochemical and Spectroscopic Properties
2-Methyl-3-nitroaniline is a yellow to greenish-yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: Physicochemical Properties of 2-Methyl-3-nitroaniline
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [2][3] |
| Molecular Weight | 152.15 g/mol | [2][3] |
| Melting Point | 88-90 °C | |
| Boiling Point | 305 °C (decomposes) | |
| Density | 1.269 g/cm³ | [4] |
| Appearance | Yellow to greenish-yellow crystalline powder | [1] |
| Solubility | Insoluble in water; freely soluble in ethanol (B145695) and ether. | |
| Vapor Pressure | 0.409 mmHg at 25°C | [4] |
| Flash Point | 138.1 °C | [2] |
| pKa | 2.31 ± 0.10 (Predicted) | [4] |
Table 2: Spectroscopic Data for 2-Methyl-3-nitroaniline
| Technique | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.07 (t, J = 8.0 Hz, 1H), 6.93 (d, J = 7.9 Hz, 1H), 6.88 (d, J = 8.0 Hz, 1H), 5.54 (s, 2H, -NH₂), 2.07 (s, 3H, -CH₃) | [5] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88 | [5] |
| IR (KBr disc) | Conforms to structure | [1] |
| Mass Spectrum (EI) | Major peaks at m/z 152 (M+), 77 | [3] |
Synthesis and Reactivity
2-Methyl-3-nitroaniline is primarily synthesized through the nitration of N-acetyl-2-methylaniline followed by deprotection, or via the partial reduction of 2,6-dinitrotoluene.[4] It serves as a versatile intermediate in organic synthesis. The amino group can be diazotized to form diazonium salts, which are precursors to various functional groups.[2] It also undergoes condensation reactions, for example, with aldehydes to form Schiff bases.[6]
Logical Workflow for the Synthesis of 2-Methyl-3-nitroaniline
Biological Activity and Relevance in Drug Development
Currently, there is no documented evidence of 2-Methyl-3-nitroaniline being directly involved in any specific biological signaling pathways. Its primary role in a biological context has been as a standard for evaluating the microbial degradation of nitroaromatic compounds.
However, the broader class of nitroanilines has been explored in medicinal chemistry. N-substituted nitroaniline derivatives have shown a range of biological activities, including anticancer and antimicrobial properties.[7] The nitro group can be crucial for the mechanism of action, especially in bioreductive activation under hypoxic conditions found in solid tumors.[7] While 2-Methyl-3-nitroaniline itself is not a therapeutic agent, its structural motif could potentially be incorporated into the design of novel bioactive molecules.
Experimental Protocols
The following are representative experimental protocols for the synthesis, purification, and analysis of 2-Methyl-3-nitroaniline. These are generalized procedures and may require optimization.
Synthesis of 2-Methyl-3-nitroaniline from 2-Methylaniline (Illustrative Protocol)
This protocol is adapted from general procedures for the nitration of anilines.
Materials:
-
2-Methylaniline (o-toluidine)
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ethanol
-
Sodium hydroxide (B78521)
-
Ice
Procedure:
-
Acetylation: In a round-bottom flask, dissolve 2-methylaniline in glacial acetic acid. Slowly add acetic anhydride while cooling the mixture in an ice bath. Stir the reaction mixture at room temperature until the acetylation is complete (monitored by TLC). Pour the mixture into ice water to precipitate N-acetyl-2-methylaniline. Filter, wash with water, and dry the product.
-
Nitration: To a cooled solution of N-acetyl-2-methylaniline in concentrated sulfuric acid, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C. After the addition is complete, stir the mixture at a low temperature for a specified time. Pour the reaction mixture onto crushed ice to precipitate the nitrated product. Filter, wash with cold water, and dry.
-
Hydrolysis: Reflux the crude N-acetyl-2-methyl-3-nitroaniline with an aqueous solution of sodium hydroxide or sulfuric acid until the deprotection is complete (monitored by TLC). Cool the reaction mixture and neutralize it to precipitate 2-Methyl-3-nitroaniline. Filter the product, wash thoroughly with water, and dry.
Purification by Recrystallization
Procedure:
-
Dissolve the crude 2-Methyl-3-nitroaniline in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.[8]
Analytical Methods
Sample Preparation:
-
Dissolve approximately 10-20 mg of 2-Methyl-3-nitroaniline in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz
-
Pulse Sequence: Standard 1D proton
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 s
Acquisition Parameters (¹³C NMR):
-
Spectrometer: 100 MHz
-
Pulse Sequence: Standard 1D carbon with proton decoupling
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 s
Sample Preparation:
-
Prepare a stock solution of 2-Methyl-3-nitroaniline in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
Instrumental Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Sample Preparation:
-
Prepare a stock solution of 2-Methyl-3-nitroaniline in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture) at a concentration of approximately 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
Chromatographic Conditions:
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an optional acid modifier like 0.1% formic acid. A typical starting condition could be 40:60 (v/v) acetonitrile:water.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
Toxicology and Safety
2-Methyl-3-nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[10][11] It may cause damage to organs through prolonged or repeated exposure.[11] It is also toxic to aquatic life with long-lasting effects.[10][11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 3: Toxicological Information
| Hazard Statement | Classification | Reference |
| H301, H311, H331 | Toxic if swallowed, in contact with skin or if inhaled | [10][11] |
| H373 | May cause damage to organs through prolonged or repeated exposure | [11] |
| H411 | Toxic to aquatic life with long lasting effects | [10][11] |
Conclusion
2-Methyl-3-nitroaniline is a valuable chemical intermediate with well-defined physicochemical and spectroscopic properties. Its synthesis and reactivity are characteristic of aromatic amines and nitro compounds, making it a useful building block in various chemical industries. While its direct biological activity and involvement in signaling pathways are not established, the broader class of nitroanilines holds some interest in medicinal chemistry. This guide provides essential information for researchers and professionals working with this compound, including detailed, albeit illustrative, experimental protocols for its synthesis, purification, and analysis, alongside crucial safety information.
Experimental Workflow Diagram
References
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